Acetic acid, (triphenylstannyl)-, ethyl ester
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Overview
Description
Acetic acid, (triphenylstannyl)-, ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, (triphenylstannyl)-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (triphenylstannyl)-, ethyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The triphenylstannyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Acetic acid, (triphenylstannyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (triphenylstannyl)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and ethanol, which can participate in further biochemical pathways. The triphenylstannyl group can interact with metal ions and other nucleophiles, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar properties but lacking the triphenylstannyl group.
Methyl butyrate: Another ester with a different alkyl group, used in flavorings and fragrances.
Butyl acetate: Similar ester used as a solvent in various industrial applications.
Uniqueness
This makes it a valuable compound in specialized research and industrial contexts .
Properties
CAS No. |
34982-24-6 |
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Molecular Formula |
C22H22O2Sn |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
ethyl 2-triphenylstannylacetate |
InChI |
InChI=1S/3C6H5.C4H7O2.Sn/c3*1-2-4-6-5-3-1;1-3-6-4(2)5;/h3*1-5H;2-3H2,1H3; |
InChI Key |
FSAHUMCKSMYUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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